N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(4-nitro-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine
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Overview
Description
N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(4-nitro-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(4-nitro-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the chlorobenzyl group: This step involves the alkylation of the pyrazole ring with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the thiadiazole ring: This can be accomplished by reacting the intermediate with thiosemicarbazide and an appropriate oxidizing agent.
Introduction of the nitro group: The final step involves nitration of the pyrazole ring using a nitrating agent such as nitric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(4-nitro-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products
Reduction of the nitro group: Formation of the corresponding amine.
Oxidation of the thiadiazole ring: Formation of thiadiazole oxides.
Substitution of the chlorobenzyl group: Formation of various substituted derivatives.
Scientific Research Applications
N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(4-nitro-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(4-nitro-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(4-amino-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine
- **N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(4-methyl-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine
Uniqueness
N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(4-nitro-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine is unique due to the presence of both nitro and chlorobenzyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H17ClN8O2S |
---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-5-[2-(4-nitropyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C18H17ClN8O2S/c1-18(2,26-11-13(9-20-26)27(28)29)16-22-23-17(30-16)21-15-7-8-25(24-15)10-12-5-3-4-6-14(12)19/h3-9,11H,10H2,1-2H3,(H,21,23,24) |
InChI Key |
XDLVCVWQJNFSJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NN=C(S1)NC2=NN(C=C2)CC3=CC=CC=C3Cl)N4C=C(C=N4)[N+](=O)[O-] |
Origin of Product |
United States |
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